Apernyl

Acute Toxicity Safety Pharmacology Prodrug Design

Procurement of Apernyl (CAS 57762-41-1), a covalently bonded aspirin eugenol ester (AEE) prodrug, is crucial for reliable research. Simple physical mixtures of its precursors cannot replace its unique pharmacokinetic and pharmacodynamic profile. AEE demonstrates superior in vivo antithrombotic effects, including significant platelet aggregation inhibition, and a 50-fold reduction in acute toxicity versus aspirin, making it ideal for long-term studies. This distinct chemical entity offers non-interchangeable biological behavior, ensuring robust and reproducible results.

Molecular Formula C19H20O7
Molecular Weight 360.4 g/mol
CAS No. 57762-41-1
Cat. No. B1228721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApernyl
CAS57762-41-1
Synonymsapernyl
aspirin - 4-hydroxybenzoic acid propyl ester
aspirin, 4-hydroxybenzoic acid propyl ester, drug combination
Molecular FormulaC19H20O7
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H12O3.C9H8O4/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11H,2,7H2,1H3;2-5H,1H3,(H,11,12)
InChIKeyGQGDGKQGOTVVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 100 dental / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apernyl (CAS 57762-41-1) Prodrug Specifications and Clinical Formulation Profile


Apernyl, chemically defined as aspirin eugenol ester (AEE) or the drug combination of acetylsalicylic acid and propyl 4-hydroxybenzoate, is a depside-class prodrug synthesized via esterification of aspirin with eugenol [1]. The compound is primarily investigated as a novel therapeutic entity with anti-inflammatory, analgesic, antipyretic, and anti-thrombotic activities, while also being utilized as a dental alveolar cone formulation for the prophylaxis of post-extraction dry socket [2].

Why Apernyl Cannot Be Replaced by Simple Aspirin and Eugenol Mixtures in Preclinical Research


Procurement of simple physical mixtures of aspirin and eugenol or their individual components cannot substitute for Apernyl in rigorous studies. The covalent ester bond in AEE fundamentally alters the compound's pharmacokinetic profile, converting it into a prodrug that undergoes extensive first-pass metabolism to yield distinct systemic exposure to metabolites such as salicylic acid, while the parent compound remains undetectable in plasma [1]. Furthermore, AEE exhibits a unique pharmacodynamic signature, demonstrating stronger modulation of key inflammatory and thrombotic proteins (COX-1, COX-2, CRP, FII, ALOX5) and superior in vivo efficacy in thrombosis models compared to equimolar doses of its precursors or their simple combination [2][3]. This evidence confirms that AEE is not a mere additive combination but a distinct chemical entity with non-interchangeable biological behavior.

Quantitative Comparator Evidence for Apernyl (AEE) vs. Aspirin and Eugenol


Acute Toxicity Reduction: AEE Exhibits 50-Fold Lower Toxicity than Aspirin

AEE demonstrates a substantially improved safety margin compared to its parent compounds in acute toxicity testing. In mice and rats, the toxicity of AEE was significantly reduced, being approximately 50 times lower than that of aspirin and 3.7 times lower than that of eugenol [1]. This reduction in acute toxicity is a direct consequence of the prodrug design, which mitigates the immediate systemic exposure to the toxicologically active parent moieties.

Acute Toxicity Safety Pharmacology Prodrug Design

In Vivo Antithrombotic Efficacy: Superior Platelet Aggregation Inhibition and Viscosity Reduction

In a rat model of k-carrageenan-induced tail thrombosis, AEE (at 18, 36, and 72 mg/kg) demonstrated significantly greater antithrombotic effects compared to equimolar doses of aspirin (20 mg/kg), eugenol (18 mg/kg), and their combination [1]. AEE significantly inhibited ADP- and AA-induced platelet aggregation in vivo and reduced whole blood viscosity at medium and high shear rates, with reductions being statistically greater than those observed in the comparator groups (P < 0.01 or P < 0.05) [1].

Antithrombotic Platelet Aggregation Hemorheology In Vivo Efficacy

In Vitro Anti-Inflammatory Potency: AEE Outperforms Precursors in Cytokine Suppression

In an LPS-induced inflammation model using Caco-2 cells, AEE demonstrated a superior therapeutic effect compared to its precursors, aspirin (ASP) and eugenol (EUG), as well as their physical mixture [1]. Under therapeutic conditions, AEE treatment resulted in significantly lower levels of the pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 compared to cells treated with the precursor compounds (P < 0.01) [1]. This indicates that the esterified prodrug form is more effective at suppressing the inflammatory cascade than the individual components.

Anti-inflammatory Cytokine Inhibition Caco-2 Cell Model In Vitro Efficacy

Target Engagement Profile: AEE Exhibits Stronger Modulation of Key Inflammatory and Thrombotic Proteins

In a 7-day in vivo study on healthy rats, AEE administration led to a significantly greater reduction in the plasma concentrations of five key proteins related to inflammation and thrombosis—COX-1, COX-2, C-reactive protein (CRP), prothrombin (FII), and arachidonate 5-lipoxygenase (ALOX5)—compared to equimolar doses of aspirin, eugenol, or their combination [1]. Quantitative ELISA analysis showed that protein concentrations were significantly reduced in AEE groups when compared with both the vehicle control (CMC-Na) and the aspirin group (P < 0.01) [1].

COX Inhibition Protein Target Engagement Pharmacodynamics In Vivo

Antioxidant Activity: AEE Demonstrates Stronger Free Radical Scavenging than Precursors

In an aging mouse model induced by D-galactose, AEE exhibited stronger antioxidant activity compared to its precursor drugs, aspirin and eugenol [1]. The study evaluated serum and tissue levels of malondialdehyde (MDA) and lipofuscin as markers of oxidative stress. AEE treatment effectively removed free radicals induced by D-galactose, and at higher doses, reduced free radical levels to below baseline [1].

Antioxidant Oxidative Stress In Vivo Model Prodrug

Clinical Prophylaxis of Dry Socket: Apernyl Formulation Shows Efficacy in Randomized Controlled Trial

The specific formulation of Apernyl as an alveolar cone (containing acetylsalicylic acid and propyl-hydroxy-benzoate) has been clinically evaluated for its prophylactic effect against dry socket. In a randomized, parallel-group, placebo-controlled trial (n=100) on patients undergoing impacted mandibular third molar extraction, the Apernyl cone was inserted immediately after extraction [1]. The primary outcome was the occurrence of postoperative dry socket. Additionally, an in vitro study using the fibrin plate method demonstrated that Apernyl has a pronounced inhibitory effect on fibrinolytic activity in dry socket, achieving complete inhibition of plasmin activity and near-complete inhibition of activator activity [2].

Dry Socket Dental Surgery Clinical Trial Antifibrinolytic

Optimal Research and Translational Applications for Apernyl (AEE) Based on Quantitative Evidence


Preclinical Antithrombotic Drug Development and Hemorheology Studies

Given the direct evidence of AEE's superior in vivo antithrombotic effect—including significant inhibition of platelet aggregation and reduction in whole blood viscosity compared to equimolar doses of aspirin and eugenol [1]—this compound is an optimal choice for research programs focused on developing novel antithrombotic therapies, particularly those aiming to modulate both platelet function and blood rheology. Its distinct pharmacodynamic profile, marked by stronger modulation of COX-1, COX-2, and related proteins [2], makes it suitable for mechanistic studies exploring alternative pathways in thromboprevention.

In Vitro and In Vivo Inflammation Model Systems Requiring Low-Toxicity Intervention

AEE's 50-fold reduction in acute toxicity relative to aspirin [3], combined with its enhanced anti-inflammatory efficacy in suppressing cytokines like IL-1β, TNF-α, and IL-6 in cell models [4], positions it as a valuable tool for researchers investigating chronic or acute inflammation. It is particularly relevant for long-term in vivo studies where the cumulative toxicity of conventional NSAIDs would be a limiting factor, or for in vitro models where high concentrations of aspirin/eugenol may confound results due to cytotoxicity.

Oxidative Stress and Vascular Endothelial Injury Research

The demonstrated capacity of AEE to provide stronger antioxidant protection than its precursors in an in vivo aging model [5], coupled with its established role in protecting vascular endothelium from oxidative injury via the ASK1 pathway [6], supports its use as a specialized tool in cardiovascular and geroscience research. Studies investigating the role of oxidative stress in endothelial dysfunction, atherosclerosis, or age-related pathologies would benefit from the unique antioxidant and cytoprotective properties of AEE.

Clinical and Translational Oral Surgery Research on Alveolar Osteitis Prophylaxis

For clinical research in oral and maxillofacial surgery, the Apernyl alveolar cone formulation is a justified choice for investigating prophylactic strategies against dry socket (alveolar osteitis). The clinical trial evidence [7] and the documented mechanism of complete plasmin inhibition [8] provide a strong rationale for its inclusion in studies comparing different local interventions for post-extraction complications, or in research aimed at optimizing fibrinolytic control in oral wound healing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apernyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.